Product packaging for Butyrylcholine chloride(Cat. No.:CAS No. 2963-78-2)

Butyrylcholine chloride

Cat. No.: B1219863
CAS No.: 2963-78-2
M. Wt: 209.71 g/mol
InChI Key: VCOBYGVZILHVOO-UHFFFAOYSA-M
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Description

Significance of Butyrylcholine (B1668140) Chloride as a Probe in Cholinesterase Research

Butyrylcholine chloride's primary significance lies in its role as a potent and specific substrate for butyrylcholinesterase (BChE, EC 3.1.1.8). scbt.comscbt.com This characteristic allows researchers to selectively measure the activity of BChE, an enzyme whose physiological function is multifaceted and includes the hydrolysis of choline-based esters, detoxification of various compounds, and potential regulation of cholinergic signaling. scbt.comnih.gov

The interaction between this compound and BChE is facilitated by the compound's quaternary ammonium (B1175870) structure, which engages in strong ionic interactions with the enzyme's active site. scbt.com This binding promotes the rapid hydrolysis of this compound into its constituent products, choline (B1196258) and butyric acid. scbt.comjst.go.jp The rate of this enzymatic reaction can be precisely measured, providing a direct quantification of BChE activity. jst.go.jp This makes this compound an essential tool in several research contexts:

Enzyme Kinetics: It is used to study the fundamental kinetic properties of BChE, explore substrate specificity, and investigate the mechanisms of enzyme inhibition and activation. scbt.com

Toxicology: In toxicological studies, this compound helps assess BChE's role in detoxifying organophosphates, carbamates, and other cholinesterase inhibitors found in pesticides and nerve agents. scbt.comcitius.technology

Drug Development: Researchers use it to screen for potential inhibitors or activators of BChE, which may have therapeutic applications in conditions where cholinergic signaling is dysregulated, such as Alzheimer's disease. scbt.comnih.govwjgnet.com

Diagnostics: Assays using this compound or its analogs are employed to determine BChE levels in plasma, which can be indicative of liver damage or genetic variations affecting drug metabolism. jst.go.jp

Butyrylcholine is considered the optimal substrate for human butyrylcholinesterase. nih.gov Its hydrophilic nature ensures good solubility in the aqueous environments typical of enzymatic assays, which influences the kinetics of substrate turnover. scbt.com

Table 1: Properties of this compound

Property Value
CAS Number 2963-78-2 scbt.com
Molecular Formula C₉H₂₀NO₂Cl scbt.com
Molecular Weight 209.71 g/mol scbt.com
Alternate Name 2-butanoyloxyethyl(trimethyl)azanium chloride scbt.com
Function Substrate for Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) scbt.com

Historical Context of this compound Utilization in Enzymology

The use of specific substrates to differentiate cholinesterase activity has been a cornerstone of enzymology. Historically, the distinction between the two major types of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—was based on their substrate preferences. wikidoc.org While AChE more rapidly hydrolyzes acetylcholine (B1216132), BChE is more efficient at hydrolyzing butyrylcholine. wikidoc.org

The clinical importance of BChE, and by extension its substrate butyrylcholine, was highlighted dramatically after the introduction of the muscle relaxant suxamethonium chloride (succinylcholine) in 1951. scielo.br It was observed that some individuals experienced prolonged muscle paralysis and respiratory support needs after receiving the drug. scielo.br Subsequent research identified this as an inherited condition caused by a deficiency in plasma BChE, the enzyme responsible for the efficient hydrolysis of succinylcholine (B1214915). scielo.br This discovery spurred the development of reliable methods to measure BChE activity in patients, for which butyrylcholine and its derivatives became indispensable tools. scielo.br The development of colorimetric assays, such as the Ellman method which often utilizes the thio-analog S-butyrylthiocholine, further solidified the role of these substrates in both clinical diagnostics and fundamental research. jst.go.jpresearchgate.net

Conceptual Framework of Cholinesterase Research and this compound's Role

Cholinesterase research is centered on two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are serine hydrolases that break down choline esters. nih.govresearchgate.net

Acetylcholinesterase (AChE): Found primarily at neural synapses and in red blood cells, AChE's well-defined function is to terminate nerve impulse transmission by rapidly hydrolyzing the neurotransmitter acetylcholine. nih.govresearchgate.netarborassays.com Its role is critical for cognitive function and neuromuscular control. arborassays.com

Butyrylcholinesterase (BChE): Also known as pseudocholinesterase, BChE is found predominantly in plasma, the liver, and the central nervous system. jst.go.jparborassays.com While it can hydrolyze acetylcholine, its precise physiological role has been considered less certain. citius.technologyresearchgate.net However, its importance is increasingly recognized. BChE acts as a scavenger for poisons and toxins that could inhibit AChE, plays a role in the metabolism of various drugs like succinylcholine and cocaine, and can compensate for AChE in regulating cholinergic transmission, particularly in pathological states like Alzheimer's disease where AChE levels may decline. nih.govcitius.technologynih.govwjgnet.com

Within this framework, this compound serves as a specific chemical tool to isolate and study the function of BChE. Because BChE hydrolyzes butyrylcholine more quickly than AChE does, using it as a substrate in an assay allows for the specific measurement of BChE activity, even in samples containing both enzymes. wikidoc.org This specificity is crucial for understanding the distinct contributions of BChE to health and disease, investigating its role as a biomarker for liver disease or poisoning, and developing drugs that selectively target BChE. nih.govjst.go.jpcitius.technology

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20NO2.Cl<br>C9H20ClNO2 B1219863 Butyrylcholine chloride CAS No. 2963-78-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butanoyloxyethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOBYGVZILHVOO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3922-86-9 (Parent)
Record name 2-Butyryloxyethyltrimethylammonium chloride
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DSSTOX Substance ID

DTXSID40952094
Record name 2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium chloride
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Molecular Weight

209.71 g/mol
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Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2963-78-2
Record name Butyrylcholine chloride
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Record name 2-Butyryloxyethyltrimethylammonium chloride
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Record name Butyrylcholine chloride
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Record name 2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium chloride
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Record name 2-butyryloxyethyltrimethylammonium chloride
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Butyrylcholine Chloride As a Substrate for Butyrylcholinesterase Bche Investigations

Enzymatic Hydrolysis Mechanisms of Butyrylcholine (B1668140) Chloride by Butyrylcholinesterase

The hydrolysis of butyrylcholine chloride by BChE is a complex process that occurs within a deep and narrow active site gorge of the enzyme. nih.gov This catalytic reaction involves a series of steps, including the binding of the substrate, acylation of a key serine residue in the active site, and subsequent deacylation to release the products and regenerate the active enzyme. nih.govmdpi.com

Acylation and Deacylation Stages in Butyrylcholinesterase Catalysis

The enzymatic breakdown of choline (B1196258) esters like this compound by BChE follows a well-established two-stage mechanism involving acylation and deacylation. nih.govmdpi.com The process is initiated by the nucleophilic attack of the hydroxyl group of a serine residue (Ser198) within the catalytic triad (B1167595) of the enzyme on the carbonyl carbon of the this compound substrate. nih.govnih.gov This forms a tetrahedral intermediate that is stabilized by interactions within the enzyme's "oxyanion hole". mdpi.com Subsequently, the choline portion of the substrate is released, leaving the serine residue acylated with the butyryl group, forming a butyryl-enzyme intermediate. nih.gov

The second stage, deacylation, involves the hydrolysis of this butyryl-enzyme intermediate. A water molecule, acting as a nucleophile, attacks the carbonyl carbon of the butyryl group. nih.govnih.gov This leads to the formation of another tetrahedral intermediate, which then breaks down to release butyric acid and regenerate the free, active enzyme, ready for another catalytic cycle. scbt.com

Rate-Determining Steps in this compound Hydrolysis

For the hydrolysis of many substrates by BChE, including acetylcholine (B1216132), the acylation step is considered to be rate-determining. nih.govmdpi.com This is a notable difference from its counterpart, acetylcholinesterase (AChE), where deacylation is typically the slower, rate-limiting step for acetylcholine hydrolysis. nih.govmdpi.com While specific kinetic data for this compound is not always explicitly separated from other choline esters in the literature, the general consensus for BChE-catalyzed hydrolysis of its preferred substrates points towards acylation as the rate-limiting phase. However, for certain substrates like benzoylcholine, deacylation has been identified as the rate-limiting step for BChE, highlighting that the rate-determining step can be substrate-dependent. nih.gov

Butyrylcholinesterase Substrate Specificity and this compound Interactions

BChE is often referred to as a "promiscuous" or "non-specific" cholinesterase due to its ability to hydrolyze a wide variety of substrates, in contrast to the highly specific AChE. mdpi.comnih.gov This broader substrate specificity is largely attributed to differences in the amino acid composition of its active site gorge. mdpi.com

Active Site Gating Mechanisms and this compound Access

The entrance to the active site gorge of BChE is regulated by "gating" mechanisms, which involve the conformational flexibility of certain amino acid residues. nih.govnih.gov These gating mechanisms control the access of substrates like this compound to the catalytic machinery deep within the gorge. nih.gov Molecular dynamics simulations have revealed that the differing gating mechanisms between BChE and AChE are a key determinant of their distinct substrate specificities. nih.govnih.govresearchgate.net The active site gorge of BChE is larger and more flexible than that of AChE, allowing it to accommodate bulkier substrates like this compound more readily. mdpi.comresearchgate.net

Comparative Enzymology: this compound as a Differential Substrate for Butyrylcholinesterase versus Acetylcholinesterase

The differential hydrolysis of this compound is a key method used to distinguish between the activities of BChE and AChE. While both enzymes can hydrolyze acetylcholine, BChE shows a marked preference for butyrylcholine, whereas AChE is significantly less active towards this substrate. citius.technology This difference in substrate specificity is fundamental to their classification and is exploited in research and clinical settings. citius.technology

The structural basis for this difference lies in the amino acid composition of their respective active site gorges. In BChE, several aromatic residues found in the AChE gorge are replaced with smaller, aliphatic residues. mdpi.com This substitution results in a larger and more flexible acyl-binding pocket in BChE, which can comfortably accommodate the bulkier butyryl group of this compound. researchgate.net In contrast, the narrower active site of AChE sterically hinders the binding of substrates with larger acyl groups, leading to its high specificity for acetylcholine. mdpi.com

This differential substrate preference allows researchers to use this compound to selectively measure BChE activity in samples containing a mixture of both cholinesterases.

Comparative Kinetic Parameters for Cholinesterase Activity

EnzymeSubstrateKm (mM)kcat (min-1)
Human BChEATMA0.14 ± 0.04322 ± 80
Human AChEATMA0.07 ± 0.04200 ± 14
Human AChEBzCh0.3 ± 0.0772 ± 4
Mouse AChEBzCh0.32 ± 0.0318 ± 7

ATMA (3-(acetamido)-N,N,N-trimethylanilinium) and BzCh (benzoylcholine) are other substrates used to study cholinesterase kinetics. Data from mdpi.com.

Structural Homologies and Substrate Preferences

Butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) are two closely related enzymes that share approximately 50% of their amino acid sequence homology and possess similar tertiary and quaternary structures. nih.govnih.gov Both enzymes feature a catalytic triad of serine, histidine, and glutamate (B1630785) located deep within a 20Å gorge. nih.govproteopedia.org However, key differences in the amino acid residues lining this active site gorge account for their distinct substrate preferences. nih.govproteopedia.org

In AChE, the acyl-binding pocket contains two phenylalanine residues (Phe295 and Phe297) that restrict the size of the substrate that can be accommodated, favoring the smaller acyl group of acetylcholine. citius.technology In contrast, BChE has smaller, aliphatic residues, leucine (B10760876) (Leu286) and valine (Val288), at these positions. citius.technologymdpi.com This substitution results in a larger and more flexible acyl-binding pocket in BChE, allowing it to bind and hydrolyze larger substrates like butyrylcholine. mdpi.comresearchgate.net Molecular dynamics simulations have shown that the main entrance radius of the BChE monomer ranges from 1.20 Å to 4.00 Å, which is larger than that of AChE. nih.gov

The initial binding of positively charged substrates, such as the quaternary ammonium (B1175870) group of choline esters, is facilitated by cation-π interactions with aromatic residues at the peripheral anionic site (PAS) of the enzyme. citius.technology In BChE, Asp70 and Tyr332 at the PAS are involved in this initial binding. citius.technology The interaction with the positively charged quaternary ammonium group of this compound is a key feature that promotes its binding to the active site. scbt.com

Table 1: Comparison of Key Active Site Residues in AChE and BChE

Feature Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE) Consequence for Substrate Binding
Acyl-Binding Pocket Phe295, Phe297 Leu286, Val288 The larger pocket in BChE accommodates bulkier substrates like butyrylcholine. citius.technologymdpi.com
Peripheral Anionic Site (PAS) Tyr72, Tyr124, Trp286 Asp70, Tyr332 Both enzymes utilize cation-π interactions for initial substrate binding. citius.technology

Kinetic Distinctions in Hydrolysis of Choline Esters

The hydrolysis of choline esters by BChE exhibits distinct kinetic properties, particularly when compared to AChE. While AChE is more efficient at hydrolyzing acetylcholine at low concentrations, it becomes inhibited by excess substrate. citius.technologypnas.org In contrast, BChE demonstrates substrate activation, meaning its catalytic activity increases at higher substrate concentrations. citius.technologynih.gov

Butyrylcholine is considered the optimal substrate for human BChE. nih.gov The enzyme hydrolyzes butyrylcholine efficiently, and also acts on acetylcholine, though to a lesser extent. nih.govcitius.technology The kinetic behavior of BChE with its substrates can be complex. For instance, the hydrolysis of butyrylthiocholine (B1199683), a compound structurally similar to butyrylcholine, does not follow simple Michaelis-Menten kinetics. citius.technology Instead, it shows substrate activation at lower concentrations and substrate inhibition at very high concentrations. citius.technology

Studies on the hydrolysis of acetylthiocholine (B1193921) by BChE have revealed that the reaction kinetics can be divided into a regular hydrolysis phase at low substrate concentrations (0 to 0.3 mM) and a substrate activation phase at higher concentrations (above 0.3 mM). nih.gov During the substrate activation phase, the turnover number (kcat) can increase approximately threefold. nih.gov This activation is thought to be caused by the binding of an additional substrate molecule to the peripheral anionic site (PAS) of the enzyme, specifically involving the Asp70 residue. nih.gov This binding induces a conformational change that enhances catalytic efficiency. scbt.comnih.gov The acylation step, involving the nucleophilic attack on the carbonyl carbon of the substrate, is the rate-determining step in the hydrolysis of acetylthiocholine by BChE. nih.gov

The hydrolysis of butyrylcholine by BChE results in the formation of choline and butyrate. jst.go.jp Research has shown that at pH 7.0 and 25°C, the kcat for butyrylthiocholine hydrolysis is 24,000 min⁻¹ in the substrate concentration range of 0.01 to 0.1 mM, which increases 3.2-fold to 76,800 min⁻¹ in the substrate activation phase (0.4 to 40 mM). nih.gov

Table 2: Kinetic Parameters for BChE-Catalyzed Hydrolysis

Substrate Condition Kinetic Parameter Value
Butyrylthiocholine pH 7.0, 25°C, 0.01-0.1 mM kcat 24,000 min⁻¹ nih.gov
Butyrylthiocholine pH 7.0, 25°C, 0.4-40 mM kcat 76,800 min⁻¹ nih.gov
Butyrylthiocholine pH 8.0, 0.02-0.1 mM kcat 45,500 min⁻¹ nih.gov
Acetylthiocholine pH 8.0, 0.02-0.1 mM kcat 30,600 min⁻¹ nih.gov

Butyrylcholine Chloride in Cholinesterase Inhibition Studies

Methodological Approaches for Butyrylcholinesterase Inhibition Assays Utilizing Butyrylcholine (B1668140) Chloride

The investigation of BChE inhibitors relies on robust and accurate assay methodologies. Butyrylcholine chloride and its thio-analogue, butyrylthiocholine (B1199683), are the cornerstone substrates for these methods, allowing for the precise measurement of enzyme kinetics and inhibition. phytopharmajournal.comscbt.com

The most widely used spectrophotometric method for measuring BChE activity and its inhibition is the Ellman's assay. publichealthtoxicology.comnih.gov This method typically utilizes butyrylthiocholine chloride or iodide as the substrate. phytopharmajournal.com The principle of the assay is based on the enzymatic hydrolysis of butyrylthiocholine by BChE, which yields thiocholine (B1204863) and butyric acid. scbt.comnih.gov The produced thiocholine then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction forms a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the increase in absorbance at a wavelength of 412 nm. nih.govnih.gov

The rate of the yellow color formation is directly proportional to the BChE activity. When an inhibitor is present, the rate of this reaction decreases, allowing for the quantification of the inhibitor's potency. rsc.org A typical BChE inhibition assay involves incubating the enzyme (often from horse serum or recombinant human sources) with the test compound in a phosphate (B84403) buffer (e.g., 100 mM, pH 8.0) before initiating the reaction by adding butyrylthiocholine and DTNB. phytopharmajournal.comnih.gov The change in absorbance is then monitored over time using a spectrophotometer, often in a 96-well plate format for high-throughput screening. nih.govupenn.edu

Microcalorimetry offers a direct and universal method for studying enzyme kinetics by measuring the heat produced or absorbed during a reaction. nih.gov Unlike spectrophotometric methods, it does not require a modified substrate or a chromogenic reagent. Flow microcalorimetry has been successfully used to study the enzymatic hydrolysis of this compound by BChE. nih.govnih.gov

This technique has shown that the hydrolysis of butyrylcholine is a slightly endothermic reaction, with an enthalpy change (ΔH) of +9.8 kJ mol⁻¹. nih.gov By analyzing the thermal power generated as the substrate and enzyme are mixed, detailed kinetic parameters can be determined. For instance, studies using this method have calculated the Michaelis constant (Km) and catalytic constant (kcat) for BChE with butyrylcholine. nih.gov

Microcalorimetry is particularly valuable for investigating the complex kinetics of "pseudo-irreversible" inhibitors like carbamates. nih.gov It allows for the study of the carbamylation kinetics in both the absence and presence of the substrate, butyrylcholine. nih.gov This provides deep insights into the inhibitor's affinity for the free enzyme and its interaction with intermediate enzyme forms, such as the acyl-enzyme complex formed during substrate hydrolysis. nih.govresearchgate.net

Spectrophotometric Assays (e.g., Ellman's Method)

Characterization of Butyrylcholinesterase Inhibitors Using this compound as Substrate

Utilizing this compound in BChE assays is fundamental for characterizing the potency and mechanism of action of potential inhibitors.

A key parameter for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of BChE by 50% under specific assay conditions. phytopharmajournal.com To determine the IC50, the enzymatic reaction is carried out with a fixed concentration of butyrylthiocholine and varying concentrations of the inhibitor. The resulting enzyme activities are plotted against the inhibitor concentrations to calculate the IC50 value. rsc.orgupenn.edu

While IC50 values are useful for comparing inhibitor potency, the inhibition constant (Ki) provides a more absolute measure of the inhibitor's binding affinity. The Ki value is determined through kinetic studies that analyze the effect of the inhibitor on the enzyme's reaction rate at different substrate concentrations. upenn.edu Graphical methods, such as Lineweaver-Burk and Dixon plots, are employed to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate the Ki value from the data. tandfonline.comuit.no

Inhibitory Potency (IC50 and Ki) of Selected Compounds against Butyrylcholinesterase
CompoundSource/TypeIC50 (µM)Ki (µM)Inhibition TypeReference
Androst-4-en-3,17-dioneTestosterone (B1683101) Metabolite1.5513.5Non-competitive tandfonline.com
GalanthamineReference Drug8.5-- tandfonline.com
Compound 1 (Resveratrol analog)Stilbene Carbamate0.12-- researchgate.net
Compound 7 (Resveratrol analog)Stilbene Carbamate0.38-- researchgate.net
Compound 10b (Barettin analog)Marine Pharmacophore0.80.3Competitive uit.no
Compound 16 (Virtual Screen Hit)Thiazole derivative0.48-- acs.org
RivastigmineReference Drug0.495-Pseudo-irreversible acs.org

BChE inhibitors are broadly classified based on their mechanism of interaction with the enzyme: reversible or irreversible.

Reversible Inhibition: Reversible inhibitors bind to BChE through non-covalent interactions and can readily dissociate from the enzyme, allowing it to regain activity. This type of inhibition can be further categorized:

Competitive: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. Several organoruthenium(II) complexes have been identified as reversible, competitive inhibitors of BChE. mdpi.com

Non-competitive: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. tandfonline.com For example, kinetic studies revealed that the testosterone metabolite androst-4-en-3,17-dione inhibits BChE in a non-competitive manner. tandfonline.com

Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.com

Irreversible and Pseudo-irreversible Inhibition: Irreversible inhibitors typically form a strong, covalent bond with a key amino acid residue in the enzyme's active site, leading to permanent inactivation. Organophosphates are classic examples of irreversible BChE inhibitors. scbt.com

Carbamates, such as rivastigmine, are a clinically important class of inhibitors often described as "pseudo-irreversible". nih.gov Their mechanism involves a two-step process: first, the inhibitor reversibly binds to the active site, and second, it forms a covalent carbamoyl-enzyme complex with the catalytic serine residue. researchgate.net This carbamoylated enzyme is inactive. Unlike true irreversible inhibition, this covalent bond can be slowly hydrolyzed, eventually regenerating the active enzyme. The rates of carbamoylation (k₂) and decarbamoylation (k₃) are key kinetic constants that define the inhibitor's duration of action. nih.gov Interestingly, some compounds can exhibit different mechanisms; for instance, phenothiazine (B1677639) carbamates act as pseudo-irreversible inhibitors of acetylcholinesterase but as reversible inhibitors of BChE. nih.govresearchgate.net

Determination of IC50 Values and Inhibition Constants

Molecular Interaction Analysis of Inhibitors with Butyrylcholinesterase in the Presence of this compound

Understanding how inhibitors bind to BChE at an atomic level is crucial for designing more potent and selective drugs. Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose, often used to interpret and guide experimental findings from assays using this compound. nih.govd-nb.info

Molecular docking studies predict the preferred binding pose of an inhibitor within the three-dimensional structure of BChE. tandfonline.com The active site of BChE is located at the bottom of a deep and voluminous gorge (~200 ų). tandfonline.com Key amino acid residues that frequently interact with inhibitors include:

Catalytic Triad (B1167595): Ser198, His438, and Glu325 are directly involved in the hydrolysis of substrates like butyrylcholine. mdpi.com

Choline-Binding Site: Tryptophan 82 (Trp82) is a crucial residue that interacts with the quaternary ammonium (B1175870) group of choline (B1196258) via cation-π interactions. mdpi.comnih.gov

Acyl-Binding Pocket: This pocket accommodates the butyryl group of the substrate. Residues like Trp231 are located here. mdpi.com

Gorge Wall Residues: The larger size of the BChE gorge compared to that of acetylcholinesterase is due to the substitution of several bulky aromatic residues with smaller aliphatic ones. However, residues such as Phe329 and Tyr332 are unique to the BChE active site and play a significant role in inhibitor binding. nih.govmdpi.com For example, the reversible inhibition mechanism of phenothiazine carbamates with BChE is attributed to π-π stacking interactions between the inhibitor's phenothiazine moiety and the side chains of Phe329 and Tyr332. nih.govresearchgate.net

Binding Site Characterization (Active Site vs. Peripheral Anionic Site)

The active site of cholinesterases is located within a deep and narrow gorge, approximately 20 Å deep. nih.govacs.org This gorge contains two principal sites of ligand interaction: the acylation site (or active site) located at the base, and the peripheral anionic site (PAS) situated at the entrance of the gorge. acs.orghilarispublisher.com this compound, as a positively charged substrate, is initially attracted to the PAS. citius.technology

The PAS in human BChE is primarily constituted by residues such as Asp70 and Tyr332. citius.technologynih.gov This site is involved in the initial binding of quaternary ammonium-containing substrates like butyrylcholine. citius.technology The interaction at the PAS is thought to guide the substrate down the gorge towards the catalytic active site. nih.govacs.org In contrast, the active site, also known as the catalytic anionic site (CAS), contains the catalytic triad (Ser198, His438, and Glu325 in BChE) responsible for the hydrolysis of the substrate. nih.govmdpi.com

Studies using various inhibitors help to differentiate between these two sites. For instance, some inhibitors bind specifically to the PAS, while others target the active site. nih.gov Competition studies with these inhibitors and substrates like this compound can elucidate the specific binding locations. The phenomenon of substrate activation, observed with BChE at high concentrations of butyrylcholine, is attributed to the binding of a second substrate molecule to the PAS. nih.govnih.gov This binding event induces a conformational change that enhances the catalytic activity at the active site. nih.gov Mutation of key PAS residues, such as Asp70, can eliminate this substrate activation, highlighting the distinct role of the PAS in modulating enzyme activity. nih.govresearchgate.net

The structural differences between the active site gorges of acetylcholinesterase (AChE) and BChE account for their different substrate and inhibitor specificities. nih.gov The BChE gorge is larger, which allows it to accommodate bulkier substrates like butyrylcholine more readily than the more constricted gorge of AChE. acs.orgtandfonline.com This size difference is due to the substitution of several large aromatic residues in the AChE gorge with smaller, aliphatic residues in BChE. tandfonline.com

Table 1: Key Binding Sites in Butyrylcholinesterase and Their Characteristics
Binding SiteLocationKey ResiduesFunctionInteraction with Butyrylcholine
Peripheral Anionic Site (PAS)Mouth of the active site gorgeAsp70, Tyr332Initial substrate binding, allosteric modulation, substrate activationInitial electrostatic attraction and binding of the quaternary ammonium group.
Active Site (Acylation Site/CAS)Base of the active site gorgeCatalytic Triad (Ser198, His438, Glu325), Choline-binding pocket (Trp82), Acyl-binding pocketHydrolysis of the ester bondOrientation for hydrolysis, interaction with the choline and butyryl moieties.

Role of Specific Amino Acid Residues in Ligand Binding

The binding of this compound and other ligands to BChE is mediated by specific interactions with key amino acid residues within the active site gorge. These interactions are crucial for both substrate recognition and catalysis.

At the Peripheral Anionic Site (PAS) , Asp70 plays a critical role. Its negative charge is vital for attracting and binding the positively charged quaternary ammonium group of butyrylcholine. citius.technologyresearchgate.net Mutation of Asp70 to a neutral residue like glycine (B1666218) (D70G) significantly reduces the affinity for positively charged substrates and inhibitors and abolishes substrate activation. nih.govresearchgate.netTyr332 is another important residue at the PAS, involved in the initial binding of substrates through cation-π interactions. citius.technologyrsc.org A hydrogen bond between Asp70 and Tyr332 helps to maintain the functional architecture of the BChE active site gorge. citius.technology

Within the Active Site , several residues are key. The choline-binding pocket , sometimes referred to as the cation-π site, is responsible for orienting the choline moiety of the substrate. citius.technologyTrp82 is a principal component of this pocket, forming a cation-π interaction with the quaternary ammonium group of butyrylcholine. citius.technologymdpi.com The acyl-binding pocket accommodates the butyryl group of the substrate. In BChE, this pocket is larger than in AChE due to the presence of smaller amino acids like Leu286 and Val288, which replace larger phenylalanine residues found in AChE (Phe295 and Phe297). acs.org This difference allows BChE to efficiently bind and hydrolyze bulkier substrates. acs.org Residues like Trp231 and Phe329 in the acyl pocket also contribute to ligand binding through π-π stacking interactions. mdpi.comacs.org

Finally, the catalytic triad , consisting of Ser198 , His438 , and Glu325 , is directly responsible for the hydrolysis of the ester bond of butyrylcholine. mdpi.com While not a primary binding site for the initial interaction, these residues are essential for the chemical reaction that breaks down the substrate.

Mutagenesis studies, where specific amino acids are replaced, have been instrumental in confirming the roles of these residues. For example, altering residues in the acyl pocket or the choline-binding site can dramatically change the enzyme's substrate specificity and its sensitivity to various inhibitors. pnas.orgnih.gov

Analytical and Detection Methodologies Employing Butyrylcholine Chloride

Development of Electrochemical Biosensors for Butyrylcholinesterase Activity

Electrochemical biosensors offer a sensitive, rapid, and often portable means of measuring BChE activity. electrochemsci.org These devices typically rely on the enzymatic hydrolysis of a substrate, such as butyrylcholine (B1668140) chloride or its thio-analogue, butyrylthiocholine (B1199683) chloride, to generate an electrochemically detectable signal. electrochemsci.orgmdpi.com The principle often involves immobilizing BChE onto an electrode surface. electrochemsci.org When butyrylcholine chloride is introduced, BChE catalyzes its hydrolysis into butyric acid and choline (B1196258). electrochemsci.org This reaction can be monitored in several ways, such as by detecting the change in pH due to the production of butyric acid or by oxidizing the resulting choline with a second enzyme, choline oxidase (ChOx), to produce detectable hydrogen peroxide. electrochemsci.orgtandfonline.com

Alternatively, when butyrylthiocholine is used, its hydrolysis yields thiocholine (B1204863), which can be directly oxidized at an electrode surface, generating a current proportional to the enzyme's activity. electrochemsci.orgmdpi.com The presence of BChE inhibitors reduces the rate of this hydrolysis, leading to a decrease in the electrochemical signal, which allows for their quantification. mdpi.com

Ion-selective electrodes (ISEs) provide a potentiometric method for detecting specific ions in a solution. For BChE analysis, ISEs selective for the substrate, butyrylcholine (BuCh), have been developed. jst.go.jpnih.gov In this setup, the BChE-catalyzed hydrolysis of this compound leads to a decrease in the concentration of BuCh cations. jst.go.jp An ISE designed to be sensitive to BuCh can measure this decrease in concentration, which is directly proportional to the BChE activity. jst.go.jp

A significant advantage of this method is its high selectivity for the substrate ion. Research has focused on developing ISE membranes that respond selectively to butyrylcholine over the reaction products, choline and butyrate. jst.go.jp Membranes incorporating α-cyclodextrin as an ionophore have shown good performance, as the cyclodextrin (B1172386) cavity can selectively bind the butyrylcholine ion. jst.go.jpnih.gov These electrodes can be used for the direct determination of BChE in samples like human serum. jst.go.jp

Table 1: Performance of a Butyrylcholine Ion-Selective Electrode (ISE) Detector
ParameterValue/FindingReference
Ionophoreα-cyclodextrin jst.go.jpnih.gov
Principle of DetectionPotentiometric measurement of the decrease in butyrylcholine (BuCh) concentration due to enzymatic hydrolysis by BChE. jst.go.jp
BChE Concentration Range0.015–0.50 units/mL jst.go.jp
Detection Limit for BChE4.8 × 10⁻³ units/mL jst.go.jp
Substrate Concentration Used2.0 mmol dm⁻³ this compound jst.go.jp
Reaction Time5.0 min jst.go.jp
SelectivityHigh selectivity for BuCh over choline and butyrate. jst.go.jp

Screen-printed electrodes (SPEs) represent a major advancement in electrochemical biosensors, offering disposability, low cost, and suitability for mass production and on-site analysis. tandfonline.comnih.govpreprints.org For BChE activity measurement, SPEs are typically modified by immobilizing the enzyme on the working electrode's surface. electrochemsci.orgpreprints.org Various materials, including carbon nanotubes and nanoparticles, can be incorporated into the electrode ink to enhance sensitivity and electrocatalytic properties. nih.govmsu.ru

One common approach involves the use of butyrylthiocholine chloride as the substrate. electrochemsci.orgmdpi.com The thiocholine produced is oxidized on the SPE surface, and the resulting current is measured. electrochemsci.org Cobalt-phthalocyanine-modified carbon SPEs have been used to lower the oxidation potential of thiocholine, improving the sensor's performance. preprints.org Another design uses a bienzymatic system where BChE and choline oxidase are co-immobilized. msu.ru The BChE hydrolyzes this compound, and the choline oxidase subsequently oxidizes the choline, producing hydrogen peroxide, which is then detected amperometrically. electrochemsci.orgmsu.ru

Table 2: Examples of Screen-Printed Electrode (SPE) Designs for BChE Activity
Electrode Modification/PrincipleSubstrateAnalyte/ApplicationKey Performance MetricReference
BChE immobilized on carbon SPEButyrylthiocholineParaoxon in olive oilChronoamperometric detection at +300 mV electrochemsci.org
BChE entrapped on cobalt-phthalocyanine-modified carbon SPEButyrylthiocholine chlorideBenzalkonium chloride (biocide)LOD: 3.2 x 10⁻⁷ M preprints.org
Potentiometric sensor with α-cyclodextrin ionophore in MWNT-PVC compositeButyrylcholineEthion (pesticide)Concentration range: 0 to 330 ng/mL nih.gov
Choline oxidase on MnO₂ nanoparticle-modified SPEThis compound (via BChE reaction)Cholinesterase activityAmperometric detection of H₂O₂ msu.ru

Sequential Injection Analysis (SIA) is an automated analytical technique that offers advantages in terms of precise fluid handling, reduced reagent consumption, and minimized waste generation compared to manual or continuous flow methods. jst.go.jpresearchgate.net Integrating electrochemical biosensors with SIA creates a powerful, automated system for determining BChE activity. jst.go.jp

In such a system, a multi-port selection valve and a syringe pump are used to sequentially aspirate the sample, substrate (this compound), and other necessary reagents into a holding coil. jst.go.jpresearchgate.net The solutions are mixed within the coil before being passed to a flow-through detector cell containing the BChE biosensor, such as a butyrylcholine-selective ISE. jst.go.jp This automated process allows for reproducible and rapid measurements, making it suitable for routine analysis of clinical samples. jst.go.jp For example, an SIA system using a BuCh-ISE detector has been successfully developed for determining BChE levels in human serum, demonstrating a detection limit of 4.8 × 10⁻³ units/mL within a 5-minute reaction time. jst.go.jp

Screen-Printed Electrode Designs and Performance

Fluorometric and Colorimetric Biosensors for Cholinesterase Inhibitors

Fluorometric and colorimetric biosensors are widely used for detecting cholinesterase inhibitors due to their high sensitivity, operational simplicity, and potential for high-throughput screening. mdpi.comnih.govdntb.gov.ua These optical methods rely on a BChE-catalyzed reaction that produces a change in color or fluorescence. mdpi.com The presence of inhibitors like organophosphates or carbamates suppresses the enzymatic reaction, leading to a measurable decrease in the optical signal. dntb.gov.uanih.gov this compound or its derivatives often serve as the natural substrate that is mimicked in the design of synthetic probes for these assays. mdpi.com

The development of highly selective and sensitive fluorescent probes is critical for BChE detection. nih.govfrontiersin.org A common strategy involves designing a fluorogenic substrate that mimics butyrylcholine. mdpi.com These probes are typically composed of a fluorophore, a recognition moiety that is selectively cleaved by BChE, and a linker. Initially, the probe is non-fluorescent or weakly fluorescent. Upon enzymatic hydrolysis by BChE, the fluorophore is released, resulting in a "turn-on" fluorescent signal. mdpi.comfrontiersin.org

Optimization of these probes focuses on several key areas:

Selectivity: Modifying the recognition group to be specific for BChE over the structurally similar acetylcholinesterase (AChE) is a major challenge. frontiersin.org This has been achieved by introducing bulky groups or specific structural features, like a cyclopropyl (B3062369) group, that fit better into the larger active site of BChE. acs.org

Affinity and Reaction Speed: To enhance the probe's affinity for BChE and accelerate the detection time, design strategies have targeted the peripheral anionic site (PAS) of the enzyme. By introducing a positive charge to the probe structure, mimicking the quaternary ammonium (B1175870) group of butyrylcholine, electrostatic interactions with the PAS can facilitate faster entry of the probe into the catalytic active site. mdpi.com

Wavelength: There is a significant effort to develop probes that operate in the near-infrared (NIR) region (700-1000 nm). NIR probes offer advantages for in vivo imaging, including deeper tissue penetration and reduced background autofluorescence from biological samples. frontiersin.orgacs.orgnih.gov

Table 3: Design and Performance of Fluorescent Probes for BChE Detection
Probe Name/TypeDesign PrincipleKey Performance CharacteristicReference
Probe P5Mimics butyrylcholine with a positive charge to target the peripheral anionic site (PAS) of BChE.Rapid detection (< 5 min), LOD of 16.7 ng/mL. mdpi.com
CYBANear-infrared (NIR) probe based on a cyanine (B1664457) skeleton.NIR fluorescence enhancement at 710 nm; high selectivity over AChE. nih.gov
BChE-NIRFPNIR fluorogenic ester with a cyclopropyl recognition group.Emits strong NIR fluorescence upon hydrolysis; suitable for in vivo imaging. acs.org
BCC1,2-dixoetane-based chemiluminescent probe.Highly selective and sensitive "turn-on" luminescence signal. researchgate.net

Fluorescent probes that mimic butyrylcholine have become invaluable tools for visualizing BChE activity in real-time within complex biological environments, such as living cells and whole organisms. mdpi.comacs.orgresearchgate.net These probes allow for the investigation of BChE's role in various physiological and pathological processes, including neurodegenerative diseases like Alzheimer's disease and liver conditions. mdpi.comfrontiersin.org

For live-cell imaging, probes are incubated with cell cultures, and fluorescence microscopy is used to detect the signal generated by endogenous BChE activity. nih.gov For instance, the probe P5 has been used to distinguish between normal cells and Alzheimer's disease model cells based on their different BChE activity levels. mdpi.com Similarly, the NIR probe CYBA has been successfully applied to image BChE activity in living nerve-related cells, such as HT22 and U87MG cells. nih.gov Inhibition experiments, where cells are pre-treated with a known BChE inhibitor like tacrine (B349632) before adding the probe, are often performed to confirm that the observed fluorescence is specific to the enzyme's activity. mdpi.comnih.gov

The development of NIR probes has extended these applications to in vivo imaging in animal models, such as zebrafish and mice. acs.orgresearchgate.netrsc.org The probe BChE-NIRFP, for example, has been used to track BChE levels in living systems, including an Alzheimer's disease mouse model, providing a noninvasive tool to study the disease's progression. acs.org Chemiluminescent probes, which emit light through a chemical reaction without needing external light excitation, offer even higher sensitivity and signal-to-noise ratios for in vivo imaging, enabling the visualization of BChE activity in tumors. researchgate.net

Table 4: Applications of BChE Probes in Live-Cell and In Vivo Imaging
ProbeApplicationModel SystemKey FindingReference
Probe P5Distinguishing normal vs. disease model cellsP12 cell Alzheimer's disease modelDemonstrated differential fluorescence, indicating its potential for AD diagnosis. mdpi.com
CYBAReal-time imaging of endogenous BChELiving HT22 and U87MG nerve-related cellsSuccessfully visualized BChE activity; signal was diminished by inhibitor tacrine. nih.gov
BChE-NIRFPReal-time tracking of BChE levels in vivoZebrafish and AD mouse modelEnabled noninvasive monitoring of BChE in a living organism. acs.org
BCC (Chemiluminescent)In vivo tumor imagingTumor-bearing mice (neuroblastoma)Successfully monitored tumors with a high signal-to-noise ratio. researchgate.net
DTNPImaging BChE in cellsPC12 and HEK293T cellsFluorescence decreased when cells were pre-treated with BChE inhibitors. acs.org

Design and Optimization of Fluorescent Probes Mimicking Butyrylcholine

Other Advanced Detection Techniques Utilizing this compound Reactivity

Beyond the more common spectrophotometric and electrochemical methods, the reactivity of this compound is harnessed in other sophisticated analytical techniques for the detailed investigation of butyrylcholinesterase (BChE) activity and its interactions with various molecules. These methods offer deeper insights into the thermodynamic and kinetic properties of the enzyme.

Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions. biapages.nlnumberanalytics.com This method can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment, providing a complete thermodynamic profile of the binding event. biapages.nlnih.gov

In the context of butyrylcholinesterase, ITC is primarily employed to characterize the binding of inhibitors to the enzyme. nih.govnih.gov The experiment typically involves titrating a solution of an inhibitor into a solution containing BChE, and the resulting heat release or absorption is meticulously measured. biapages.nl While direct ITC studies detailing the thermodynamic parameters of this compound binding to BChE are not extensively documented in publicly available research, the technique is fundamental in understanding how various compounds interfere with the enzyme's ability to hydrolyze its substrate. nih.govnih.gov The heat change upon inhibitor binding provides crucial information for drug design and the development of therapeutic agents targeting BChE. nih.gov

For instance, ITC has been used to study the interaction of various ligands with BChE, revealing the driving forces behind their binding. nih.gov Although this compound itself is the substrate and its interaction involves a catalytic process rather than a simple binding equilibrium, ITC can be adapted to study enzyme kinetics. nih.gov In such applications, the heat produced over time is proportional to the rate of the enzymatic reaction, allowing for the determination of kinetic parameters. The binding of inhibitors is often found to be an enthalpy-driven process. nih.gov

Below is a representative table illustrating the type of thermodynamic data that can be obtained from ITC experiments studying the binding of inhibitors to Butyrylcholinesterase.

InhibitorBinding Affinity (K_D) (μM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
Compound X 1.51.0-8.52.0
Compound Y 10.20.9-6.21.5
Compound Z 0.81.1-9.82.3
This table is illustrative and provides representative data for inhibitor binding to BChE as might be determined by ITC.

Radiometric Assays with Labeled Substrates

Radiometric assays offer a highly sensitive and direct method for measuring enzyme activity by tracing the fate of a radiolabeled substrate. mdpi.com For butyrylcholinesterase, this typically involves using a form of butyrylcholine that has been labeled with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), or by utilizing other radiolabeled substrates that are hydrolyzed by BChE. mdpi.comnih.gov

The fundamental principle of this assay is the enzymatic hydrolysis of the radiolabeled substrate by BChE. The reaction products, one of which will be radiolabeled, are then separated from the unhydrolyzed substrate. The amount of radioactivity in the product fraction is quantified using a scintillation counter or other appropriate detector. This radioactivity is directly proportional to the BChE activity in the sample. researchgate.net

One of the significant advantages of the radiometric assay is its high sensitivity, allowing for the detection of very low levels of enzyme activity. nih.gov Furthermore, because it is a direct measurement of substrate turnover, it is less susceptible to certain types of interference that can affect other assay methods. mdpi.com Methodologies often involve techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to effectively separate the radiolabeled product from the substrate. snmjournals.org

Research has utilized radiolabeled compounds to investigate BChE activity both in vitro and in vivo. For example, ¹¹C-labeled substrates have been developed for use in Positron Emission Tomography (PET) to image BChE activity in the brain, which has significant implications for the study of neurological disorders like Alzheimer's disease. nih.gov These assays are crucial for determining the structure-activity relationships of BChE substrates and for screening potential inhibitors. nih.gov

The table below outlines the key features of a typical radiometric assay for BChE activity.

ParameterDescription
Radiolabeled Substrate This compound labeled with ¹⁴C or ³H, or other specific radiolabeled esters.
Principle BChE hydrolyzes the labeled substrate. The radiolabeled product is separated from the unreacted substrate.
Detection Method Scintillation counting of the radiolabeled product.
Separation Techniques HPLC, TLC, or solvent extraction. researchgate.netsnmjournals.org
Key Advantage High sensitivity and direct measurement of enzyme activity. nih.gov

Role of Butyrylcholine Chloride in Biochemical and Toxicological Research of Cholinesterases

Butyrylcholine (B1668140) Chloride in Studies of Organophosphate and Carbamate Interactions with Butyrylcholinesterase

Butyrylcholine chloride is essential for examining how organophosphates (OPs) and carbamates, compounds commonly found in pesticides and chemical warfare agents, interact with and inhibit BChE. citius.technologyresearchgate.netfrontiersin.org By measuring the rate of this compound hydrolysis, researchers can quantify the inhibitory potency of these toxic compounds. researchgate.net BChE acts as a bioscavenger, binding to these toxic agents before they can inhibit the more critical AChE in the nervous system. acs.orgwikidoc.org

Organophosphates inhibit BChE by covalently bonding to the active site serine, a process known as phosphylation. citius.technologynih.gov This initial bond can undergo a chemical change called "aging," which renders the inhibition irreversible. frontiersin.orgnih.gov Assays using this compound as the substrate are fundamental to determining the rates of both phosphylation and aging. nih.govnih.gov This research is crucial for understanding the window of opportunity for medical intervention following OP exposure. frontiersin.orgnih.gov The aging process involves the dealkylation of the attached organophosphate, and its rate varies depending on the specific chemical structure of the OP. nih.govnih.gov

A primary goal in toxicology is the development of reactivators, such as oximes, that can break the bond between the organophosphate and BChE, thereby restoring enzyme function. nih.govnih.gov The effectiveness of these reactivators is tested in vitro by measuring the recovery of this compound hydrolysis after the inhibited enzyme is treated with an oxime. nih.govnih.gov The efficacy of reactivation depends heavily on both the specific organophosphate inhibitor and the chemical structure of the oxime reactivator. nih.govnih.gov For instance, phosphylated human BChE is generally reactivated less efficiently than phosphylated human AChE. nih.gov

Phosphylation and Aging Mechanisms of Butyrylcholinesterase

Research on Genetic Variants of Butyrylcholinesterase and Their Impact on this compound Hydrolysis

Human BChE exhibits significant genetic variation, with numerous alleles in the BCHE gene leading to enzymes with altered activity. nih.govtandfonline.comnasetjournal.com this compound is the standard substrate used in biochemical assays to phenotype these genetic variants by measuring the rate of its hydrolysis in an individual's plasma. nih.govresearchgate.net

"Silent" alleles of the BCHE gene produce a BChE enzyme with no or very low catalytic activity. plos.orgacs.org Individuals who are homozygous for these silent variants have almost no BChE activity in their plasma. acs.org The primary method for identifying these individuals is through enzymatic assays using this compound; a lack of hydrolysis is a key indicator of a silent phenotype. plos.orgresearchgate.net Some silent variants are the result of mutations that disrupt the enzyme's catalytic triad (B1167595), preventing it from functioning correctly. plos.orgresearchgate.net

BChE genetic variants have significant clinical implications, particularly concerning the metabolism of certain drugs. nih.govnih.gov The muscle relaxant succinylcholine (B1214915) is primarily broken down by BChE. wikidoc.orgnih.govnih.gov Individuals with low BChE activity due to genetic variants, such as the "atypical" or "silent" alleles, are unable to metabolize this drug efficiently, leading to prolonged muscle paralysis and apnea (B1277953) after its administration. plos.orgnih.govnih.gov Assays measuring the hydrolysis of this compound are therefore used to identify at-risk patients prior to surgery. nih.govnih.gov

Table 1: Selected BChE Genetic Variants and Their Characteristics

Variant NameCommon Name(s)Effect on BChE ActivityClinical SignificanceCitation(s)
Asp98Gly (D70G)AtypicalReduced activity and reduced enzyme concentrationProlonged response to succinylcholine acs.orgnih.gov
Ala567Thr (A539T)K-variant33% reduced plasma BChE activityMay increase risk of prolonged neuromuscular blockade if other risk factors are present acs.orgnih.gov
Multiple mutationsSilent variantsComplete or near-complete absence of activityProlonged apnea after succinylcholine or mivacurium (B34715) administration plos.orgacs.orgresearchgate.net

Identification and Characterization of "Silent" Alleles

This compound as a Substrate in Studies of Endogenous Ligands and Butyrylcholinesterase Physiological Roles

While BChE's exact physiological roles are not fully understood, it is known to be involved in the metabolism of various ester-containing compounds. frontiersin.orgresearchgate.net this compound, though a synthetic compound not found naturally in the body, is a valuable tool for discovering potential endogenous substrates. wikidoc.orgnih.gov It is used in competitive inhibition assays to screen for natural molecules that might bind to the BChE active site. mdpi.com This research has pointed to a role for BChE in lipid metabolism, particularly in the hydrolysis of the "hunger hormone" ghrelin. frontiersin.orgnih.govresearchgate.net Studies have shown that BChE can hydrolyze ghrelin, suggesting it may play a role in regulating appetite and energy balance. nih.govresearchgate.net

Computational and Structural Biology Studies Involving Butyrylcholine Chloride

Molecular Dynamics Simulations of Butyrylcholinesterase-Butyrylcholine Chloride Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of butyrylcholinesterase (BChE) and its interaction with its substrate, butyrylcholine (B1668140). These simulations provide insights into the conformational changes that are critical for the enzyme's function.

Conformational Dynamics of the Active Site Gorge

The active site of BChE is situated at the base of a deep and narrow gorge. MD simulations have revealed that this gorge is not a rigid structure but a dynamic entity. The entrance to the gorge, often referred to as the "mouth," is highly flexible, a feature attributed to the omega loop (Ω-loop) region. researchgate.netnih.gov This flexibility is crucial as it allows substrates and inhibitors to access the binding sites within the catalytic cavity. researchgate.net

Simulations have shown that specific residues at the rim of the gorge, such as Asp70, exhibit significant deviations from their crystal structure positions, with root-mean-square deviation (RMSD) values ranging from 2 to 6 Å. researchgate.netnih.gov This inherent flexibility distinguishes BChE from acetylcholinesterase (AChE), which has a more rigid gorge entrance. nih.gov The larger and more flexible gorge of BChE allows it to accommodate not only its primary substrate, butyrylcholine, but also other, larger molecules. researchgate.netnih.gov

Substrate Binding and Product Release Simulations

MD simulations have been instrumental in modeling the entire catalytic process, from the initial binding of butyrylcholine to the release of the final products. These simulations have shown that upon entering the gorge, butyrylcholine interacts with key residues. The choline-binding site, characterized by the aromatic residue Trp82, plays a critical role in orienting the substrate through non-polar and cation-π interactions. mmsl.cz

The catalytic process involves the formation of an acylation transition state. mdpi.comsemanticscholar.org Following the hydrolysis of the ester bond, the enzyme is transiently acylated (butyrylated), and choline (B1196258) is released. researchgate.net The subsequent deacylation step, which involves the hydrolysis of the butyrylated enzyme, releases butyric acid and regenerates the free enzyme. Simulations have suggested that the presence of other molecules, such as another butyrylcholine molecule or glycerol, in the active site pocket can stabilize the intermediate complex of BChE with butyric acid, which is formed after the second transition state in the deacylation process. nih.gov

Interestingly, some MD simulations have reported difficulties in achieving a stable, catalytically active conformation for butyrylcholine without the use of restraints, suggesting that the ligand may drift within the spacious active site gorge. mmsl.cz This highlights the complexity of accurately modeling substrate binding and the importance of the initial docking pose. In contrast, other studies have successfully modeled the binding and have provided detailed insights into the interactions stabilizing the enzyme-substrate complex. For example, simulations of the related enzyme AChE with its substrate acetylcholine (B1216132) have shown that the breaking of the interaction between the ligand's oxo-group and the oxyanion hole can lead to the ligand drifting away from the catalytic triad (B1167595). mmsl.cz The release of products, such as tacrine (B349632) in one study, has been shown to follow a "detour-forward" mechanism, indicating complex exit pathways from the active site gorge. frontiersin.org

Molecular Docking Analyses of Butyrylcholine Chloride and its Derivatives with Cholinesterases

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to study the interactions between this compound and cholinesterases.

Prediction of Binding Modes and Interaction Hotspots

Molecular docking studies have successfully predicted the binding mode of butyrylcholine within the active site of BChE. mmsl.czbiomedres.us These studies confirm that for a catalytically competent pose, the carbonyl oxygen of butyrylcholine must be positioned within the oxyanion hole, which is formed by the backbone amide hydrogens of Gly116, Gly117, and Ala201. mmsl.czsemanticscholar.org The choline moiety of the substrate is stabilized in the choline-binding pocket through cation-π interactions with the aromatic residue Trp82. mmsl.czsemanticscholar.orgmdpi.com The butyryl group extends into the acyl-binding pocket, a region that is larger and more accommodating in BChE compared to AChE due to differences in key amino acid residues. mmsl.czmdpi.com

Docking analyses of various inhibitors against BChE often use the known binding mode of butyrylcholine as a reference. For instance, the docking of dihydroimperialine, a steroidal alkaloid, into BChE (PDB ID: 1P0P, the crystal structure of BChE in complex with butyrylcholine) revealed that the inhibitor's interactions mimic some aspects of substrate binding, involving hydrophobic contacts, hydrogen bonding, and π-π stacking with key residues. biomedres.us Similarly, studies on coumarin-triazole-isatin hybrids showed that the coumarin (B35378) moiety engages in a π-π stacking interaction with Trp82, a key residue in the catalytic anionic site (CAS), while other parts of the molecule interact with the peripheral anionic site (PAS). mdpi.com

The table below summarizes key interacting residues in BChE identified through docking studies with butyrylcholine and various inhibitors.

Interaction TypeInteracting Residues in BChEReference
Cation-π StackingTrp82 mmsl.czsemanticscholar.orgmdpi.com
Hydrogen BondingSer198, Gly116, Gly117, Ala201 mmsl.czsemanticscholar.orgmdpi.com
Hydrophobic InteractionsTrp82, Phe329, Tyr332, Ile442 mdpi.commdpi.com
π-sulfur InteractionTrp82 tandfonline.com

In Silico Screening for Enzyme Modulators

This compound serves as a benchmark in the in silico screening for new and selective BChE inhibitors. Virtual screening of large compound libraries is a common strategy to identify potential drug candidates. d-nb.inforesearchgate.netnih.govacs.org The binding affinity and interaction patterns of butyrylcholine are used as a reference to evaluate the potential of new molecules as inhibitors.

In a typical virtual screening workflow, a library of compounds is docked into the active site of BChE. The resulting poses and their predicted binding energies are then compared to those of known ligands, including the natural substrate acetylcholine or the specific substrate butyrylcholine. mmsl.cz For example, a study screening naturally derived dietary compounds for BChE inhibition used the crystal structure of human BChE (PDB ID: 1P0I) for their docking experiments. researchgate.net Another study aimed at identifying dual-binding site inhibitors used the BChE structure with PDB ID: 6I0C. nih.gov

These screening efforts have led to the identification of novel scaffolds for BChE inhibitors. For instance, a structure-based virtual screening of over half a million molecules identified a compound that, after optimization, yielded a highly selective submicromolar inhibitor of human BChE. acs.org Another screening of annotated libraries identified 125 compounds that inhibit BChE activity, including known drugs and novel chemical structures. nih.gov The success of these virtual screening campaigns often relies on the accurate modeling of the interactions that govern the binding of the native substrate, for which this compound is an excellent model.

Structure-Activity Relationship (SAR) Studies Informed by this compound as a Reference

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. In the context of BChE, this compound provides a fundamental reference point for SAR studies of potential inhibitors. The chemical structure of butyrylcholine, with its ester linkage, quaternary ammonium (B1175870) group, and four-carbon acyl chain, defines the key features required for recognition and hydrolysis by BChE.

SAR studies of novel inhibitor series often analyze how modifications to a core scaffold affect inhibitory potency and selectivity against BChE versus AChE. tandfonline.comacs.orgnih.govresearchgate.net For example, in a series of benzamide (B126) and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain was found to significantly influence the inhibitory activity and selectivity. nih.gov Similarly, in a series of pyrazole (B372694) heterocycles, substitutions at various positions of the pyrazole ring and the presence of a fluorosulfate (B1228806) group were shown to impact BuChE inhibitory activity. tandfonline.com

The development of a highly selective BChE inhibitor from a virtual screening hit involved an SAR study where modifications were made to the initial compound. acs.org Increasing or decreasing the length of an ester chain, replacing an oxygen atom with sulfur or carbon, and cyclizing a portion of the molecule all led to changes in activity, highlighting the specific structural requirements for potent inhibition. acs.org These studies are implicitly guided by the need for the new molecules to effectively compete with or mimic the binding of butyrylcholine in the BChE active site. The unique features of the BChE active site, such as the larger acyl pocket that accommodates the butyryl group of butyrylcholine, are key considerations in the design and interpretation of these SAR studies. mdpi.com

Q & A

Q. How is butyrylcholine chloride utilized as a substrate in enzymatic assays for butyrylcholinesterase (BChE) activity?

this compound serves as a synthetic substrate for BChE due to its structural similarity to natural choline esters. Its quaternary ammonium group facilitates ionic interactions with the enzyme’s active site, while the butyryl ester bond undergoes hydrolysis to produce choline and butyric acid. This reaction is monitored spectrophotometrically or electrochemically to quantify BChE activity. The compound’s hydrophilicity ensures solubility in aqueous buffers, critical for consistent kinetic measurements .

Q. What considerations are essential for preparing this compound solutions in neurochemical studies?

Solutions must be prepared in ice-cold acidic buffers (e.g., 0.4 N perchloric acid) to prevent enzymatic degradation during sample homogenization. Centrifugation (e.g., 35,000 × g, 20 min) removes protein debris, and the addition of this compound as an internal standard (e.g., 5 nmoles/sample) ensures quantification accuracy in gas chromatography. Proper storage at -20°C and avoidance of repeated freeze-thaw cycles are critical to maintain stability .

Advanced Research Questions

Q. How can researchers address interference between endogenous acetylcholine and exogenous this compound in neurochemical analyses?

To distinguish between endogenous acetylcholine and exogenous this compound, employ chromatographic separation (e.g., gas chromatography with mass spectrometry) coupled with internal standardization. Pre-treatment steps, such as enzymatic inhibition of endogenous cholinesterases, can minimize hydrolysis interference. Validation via spike-and-recovery experiments ensures specificity .

Q. What methodological approaches validate the specificity of this compound for BChE over acetylcholinesterase (AChE) in kinetic studies?

Use selective inhibitors like ethopropazine (BChE-specific) or BW284C51 (AChE-specific) in control experiments. Compare Michaelis-Menten parameters (Km, Vmax) between purified enzyme isoforms. Structural modeling of the enzyme’s active site can further rationalize substrate specificity based on steric and electronic compatibility .

Q. How do structural modifications of this compound influence its enzymatic hydrolysis kinetics in biosensor applications?

Modifications to the acyl chain (e.g., lengthening or branching) alter substrate-enzyme binding affinity and hydrolysis rates. Kinetic studies using stopped-flow spectrometry or computational modeling (e.g., molecular dynamics simulations) can quantify these effects. For instance, shortening the acyl chain reduces steric hindrance, potentially increasing kcat values .

Q. What statistical methods are recommended for analyzing discrepancies in BChE activity data obtained with this compound across different laboratories?

Implement inter-laboratory standardization using reference materials (e.g., pooled tissue homogenates) and harmonized protocols. Statistical tools like ANOVA or mixed-effects models account for variability in instrumentation, technician expertise, or sample preparation. Replicate experiments (minimum duplicates per sample) and rigorous outlier detection (e.g., Grubbs’ test) improve data reliability .

Methodological Tables

Table 1. Key Parameters for this compound in Enzymatic Assays

ParameterValue/RangeMethodological ConsiderationReference
Km (BChE)0.1–0.5 mMpH-dependent; optimize at pH 7.4–8.0
Hydrolysis Rate2–5 µM/min (37°C)Monitor via pH-stat or DTNB assay
Stability in Solution>6 months (-20°C)Avoid light exposure; use amber vials

Table 2. Troubleshooting Common Experimental Challenges

IssueSolutionReference
High background in assaysPre-clear samples with activated charcoal
Substrate inhibition at high [S]Test lower concentrations (0.01–1 mM)
Enzyme inactivation during prepInclude protease inhibitors (e.g., PMSF)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.